Rosmarinate

Antioxidant Polyphenol Free Radical Scavenging

Select Rosmarinic Acid (RA) for unmatched O₂•⁻ scavenging efficiency—its RFF value surpasses caffeic, chlorogenic, and ferulic acids. For TCM QC, the validated RA:LSA ratio (2.5:1–5:1) ensures batch consistency in Salvianolate preparations. Account for gastric lability (≥50% degradation at pH 2.5) in oral formulations; use enteric coating to leverage stability at intestinal pH 7.5. Reference human PK benchmarks (Cmax 162.20 nmol/L, AUC 832.13 nmol•h/L at 500 mg) and intestinal perfusion Ka/Papp data. Essential for OATP-mediated transporter studies.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
Cat. No. B7790426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosmarinate
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+
InChIKeyDOUMFZQKYFQNTF-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL

Rosmarinic Acid Specification Guide for Scientific Procurement: Chemical Identity and Baseline Characterization


Rosmarinic acid (RA; CAS 20283-92-5) is a naturally occurring caffeic acid ester polyphenol, comprising caffeic acid and 3,4-dihydroxyphenyllactic acid, with a molecular weight of 360.31 Da [1]. It is widely found in Lamiaceae species, including rosemary (Rosmarinus officinalis), perilla (Perilla frutescens), and lemon balm (Melissa officinalis) [2]. Commercially, RA reference standards are available with certified purities ranging from ≥95.0% (qNMR) to 99.88% (HPLC), with specific storage conditions at 2–10°C to maintain stability .

Rosmarinic Acid Procurement: Why Structural Analogs Cannot Be Interchanged Without Quantitative Justification


Rosmarinic acid shares a caffeoyl core with several commonly encountered phenolic acids (caffeic acid, chlorogenic acid, salvianolic acid B, lithospermic acid), yet direct generic substitution is scientifically unsound due to substantial and quantifiable divergences in antioxidant potency, radical-specific scavenging efficiency, gastrointestinal stability, and intestinal absorption kinetics [1]. These performance differentials are not incremental—they are experimentally measurable and statistically significant across standardized assays [2]. The sections below isolate the precise dimensions where RA demonstrates verifiable differentiation from its closest comparators, enabling evidence-based selection decisions.

Rosmarinic Acid Technical Comparison Data: Head-to-Head Quantitative Evidence for Scientific Selection


Superior Broad-Spectrum Antioxidant Potency of Rosmarinic Acid Relative to Caffeic, Chlorogenic, and Other Phenolic Acids

A systematic review of structure-activity relationships among six carboxylic acids established that rosmarinic acid exhibited the highest overall antioxidant activity, with the activity rank order being RA > caffeic acid (CFA) ≈ chicoric acid (ChA) > p-coumaric acid (p-CA) > cinnamic acid (CinA) > benzoic acid (BA) [1]. In a head-to-head β-carotene bleaching, DPPH scavenging, and chelating effect assay panel, rosmarinic acid demonstrated the maximum activity potential among eight phenolic acids, outperforming protocatechuic acid (the weakest performer) across all test systems [2].

Antioxidant Polyphenol Free Radical Scavenging

Quantified Superiority of Rosmarinic Acid in Superoxide Anion Radical Scavenging vs. Seven Other Phenolic Acids

A kinetic study directly comparing eight phenolic acids revealed that rosmarinic acid exhibited the highest response in superoxide anion radical (O2•−) scavenging based on its RFF (rate of free radical formation inhibition) value [1]. In contrast, caffeic acid demonstrated the highest response in DPPH radical scavenging, while ferulic acid showed the strongest activity against alkylperoxyl radicals. This establishes radical-specific selectivity profiles: RA is the optimal choice among this panel when O2•− radical quenching is the primary target, whereas caffeic acid or ferulic acid would be superior for DPPH or alkylperoxyl systems, respectively [1].

Superoxide Scavenging Kinetic Assay Phenolic Acids

Differential Gastrointestinal Stability of Rosmarinic Acid: pH-Dependent Degradation Profile vs. Caffeic Acid Class Inference

In vitro digestion studies with human gastrointestinal enzymes demonstrated that the stability of pure rosmarinic acid is significantly higher than that of RA from plant extracts after both gastric and intestinal phases [1]. Critically, acid medium (pH=2.5, mimicking gastric conditions) significantly decreased RA stability by ≥50%, whereas slightly alkaline medium (pH=7.5) and 37°C temperature did not affect stability [1]. A separate Chinese study corroborated that temperature and pH have minimal impact, but light exposure is a major degradation factor, and Ca2+ and Mg2+ ions reduce RA content [2]. By class inference, caffeic acid and chlorogenic acid exhibit distinct pH-dependent stability profiles due to structural differences in ester linkages and additional hydroxyl/carboxyl moieties [3].

Stability In Vitro Digestion Bioavailability

Rosmarinic Acid to Lithospermic Acid Ratio Stability in Salvianolate for Injection: Quantified Batch Consistency for Quality Control

In Salvianolate for Injection (a multi-component TCM preparation containing salvianolic acid B, rosmarinic acid, and lithospermic acid), quantitative analysis across multiple batches over a four-year period revealed that the ratio of rosmarinic acid to lithospermic acid was (3.4:1 to 10:1) in intermediates and (2.5:1 to 5:1) in final preparations [1]. The total content of rosmarinic acid plus lithospermic acid was approximately 6% of the formulation, while salvianolic acid B comprised 70.5%–81.5%. The narrower ratio range in the final preparation indicates that RA:LSA ratio is a more stable quality indicator in the finished drug product than in intermediates [1].

Quality Control Pharmaceutical Analysis Traditional Chinese Medicine

Human Pharmacokinetic Parameters for Rosmarinic Acid: Single-Dose Serum Concentration and AUC Values in Fasted vs. Fed States

A randomized controlled trial in healthy individuals (n=11) administered Melissa officinalis extract containing 500 mg rosmarinic acid. In the fasted state, serum total RA concentration peaked at 1 hour post-dose, reaching a Cmax of 162.20 nmol/L, with an AUC (area under the curve) of 832.13 nmol•hour/L [1]. Food intake increased AUC and delayed Tmax [1]. No adverse effects on liver, kidney, or blood cell function parameters were reported [1]. By class inference, hydroxycinnamic acids such as caffeic acid and ferulic acid exhibit substantially different oral absorption profiles due to variations in molecular weight, ester linkages, and susceptibility to gut microflora metabolism [2].

Pharmacokinetics Bioavailability Clinical Trial

Comparative Intestinal Absorption: Rosmarinic Acid vs. Lithospermic Acid and Salvianolic Acid B in Rat Perfusion Model

Using a single-pass intestinal perfusion model in rats, the absorption parameters (Ka, absorption rate constant; Papp, apparent permeability coefficient) of lithospermic acid, rosmarinic acid, and salvianolic acid B were simultaneously determined by HPLC [1]. The study assessed intestinal absorption behavior across these three structurally related phenolic acids. Furthermore, a separate investigation demonstrated that rosmarinic acid and salvianolic acid D (molecular weight range 350–450 Da) undergo systemic elimination initiated by OATP1B1/OATP1B3/organic anion transporter (OAT)2-mediated hepatic uptake and by OAT1/OAT2-mediated renal uptake [2].

Intestinal Absorption Permeability Salvianolic Acids

Rosmarinic Acid Application Scenarios: Evidence-Based Use Cases for Procurement and Formulation


Superoxide Anion Radical Scavenging Assays and Antioxidant Formulation Development

Investigators requiring a phenolic acid standard with maximal superoxide anion radical (O2•−) scavenging efficiency should select rosmarinic acid over caffeic acid, chlorogenic acid, or ferulic acid. Kinetic data demonstrate RA exhibits the highest RFF value among eight phenolic acids specifically for O2•− scavenging, whereas caffeic acid is optimal for DPPH scavenging [1]. This radical-specific selectivity directly informs standard selection for antioxidant assay calibration and formulation of O2•−-targeted nutraceutical products.

Pharmaceutical Quality Control of Multi-Component Salvianolate Preparations

For QC laboratories analyzing Salvianolate for Injection or related TCM preparations, the rosmarinic acid to lithospermic acid (RA:LSA) ratio provides a validated batch-consistency marker. Procurement of RA reference standards is essential for implementing the QAMS method, where salvianolic acid B serves as the internal reference and RA:LSA ratios in the range of 2.5:1–5:1 (final preparations) serve as acceptance criteria [2].

Oral Bioavailability Enhancement Studies and Gastro-Resistant Formulation Design

Formulators developing oral RA delivery systems must account for its acid-lability: in vitro digestion shows ≥50% RA degradation at gastric pH (2.5) but stability at intestinal pH (7.5) [3]. Human PK data provide Cmax (162.20 nmol/L) and AUC (832.13 nmol•hour/L) benchmarks for a 500 mg dose, with food intake increasing AUC and delaying Tmax [4]. These parameters guide formulation strategies such as enteric coating or phospholipid complexation [5], and differentiate RA from more acid-stable hydroxycinnamic acid alternatives.

Comparative Intestinal Absorption Studies Involving Salvianolic Acids

Researchers studying the intestinal permeability of Danshen-derived phenolic acids require RA as a comparator compound. Rat single-pass intestinal perfusion models have simultaneously determined Ka and Papp for RA, lithospermic acid, and salvianolic acid B, providing quantitative absorption differences that inform bioavailability predictions [6]. Additionally, RA's OATP-mediated hepatic and renal uptake pathways [7] necessitate its inclusion in transporter interaction studies alongside other salvianolic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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